Cathepsin G Inhibitor I

説明

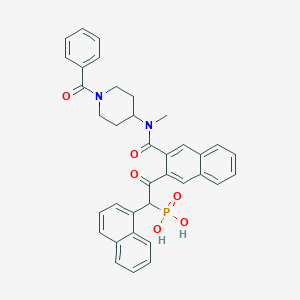

Structure

3D Structure

特性

IUPAC Name |

[2-[3-[(1-benzoylpiperidin-4-yl)-methylcarbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H33N2O6P/c1-37(28-18-20-38(21-19-28)35(40)25-11-3-2-4-12-25)36(41)32-23-27-14-6-5-13-26(27)22-31(32)33(39)34(45(42,43)44)30-17-9-15-24-10-7-8-16-29(24)30/h2-17,22-23,28,34H,18-21H2,1H3,(H2,42,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOZQRKYZJSIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3C(=O)C(C5=CC=CC6=CC=CC=C65)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H33N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431393 | |

| Record name | Cathepsin G Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429676-93-7 | |

| Record name | Cathepsin G Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of Cathepsin G Inhibitor I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils, playing a significant role in inflammatory processes. Its dysregulation is implicated in various inflammatory diseases, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Cathepsin G Inhibitor I (CAS 429676-93-7), a potent, selective, and reversible non-peptide inhibitor. This document details the structure-based drug design approach that led to its discovery, outlines a plausible synthetic route, presents its inhibitory activity in a structured format, and provides detailed protocols for relevant experimental assays. Furthermore, key signaling pathways involving Cathepsin G are visualized to provide a broader context for its biological function and the mechanism of its inhibition.

Discovery of Cathepsin G Inhibitor I: A Structure-Based Approach

The discovery of Cathepsin G Inhibitor I is a prime example of successful structure-based drug design, originating from a high-throughput screening (HTS) campaign. The initial efforts identified a β-ketophosphonic acid derivative as a moderate inhibitor of Cathepsin G, with an IC50 value of 4.1 μM.[1]

To enhance the potency of this lead compound, researchers co-crystallized it with Cathepsin G and determined its three-dimensional structure via X-ray crystallography.[1] The structural data provided critical insights into the binding mode of the inhibitor within the enzyme's active site. It revealed that the 2-naphthyl ring of the lead compound occupied the S1 pocket of Cathepsin G.[1]

Leveraging this structural information and molecular modeling, a strategy was devised to extend a substituent from the 3-position of the 2-naphthyl ring into the hydrophobic S3 pocket of the enzyme. This rational design led to the synthesis of a series of analogues, culminating in the identification of Cathepsin G Inhibitor I (referred to as analogue 7 in the original publication), which demonstrated a remarkable 80-fold improvement in potency.[1] This successful optimization highlights the power of integrating structural biology and computational chemistry in the drug discovery process.

Synthesis of Cathepsin G Inhibitor I

While the seminal publication by Greco et al. does not provide a detailed experimental synthesis, a plausible synthetic route for Cathepsin G Inhibitor I, (2-(3-((1-benzoylpiperidin-4-yl)(methyl)carbamoyl)naphthalen-2-yl)-1-(naphthalen-1-yl)-2-oxoethyl)phosphonic acid, can be postulated based on its β-ketophosphonic acid core and general organic synthesis principles. The synthesis would likely involve the condensation of a phosphonate with an activated carboxylic acid derivative, such as an ester or acid chloride.

A generalized approach for the formation of β-ketophosphonates involves the deprotonation of a methylphosphonate with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of an ester. This method, however, can be complicated by side reactions. A milder and more scalable procedure generates the phosphonate anion in the presence of the ester at 0 °C, leading to a more efficient formation of the β-ketophosphonate.

The synthesis of Cathepsin G Inhibitor I would be a multi-step process, likely commencing with the synthesis of the complex naphthalenecarboxylic acid and the naphthalenemethylphosphonate precursors. These would then be coupled, followed by deprotection steps to yield the final phosphonic acid.

Quantitative Data: Inhibitory Activity and Selectivity

Cathepsin G Inhibitor I is a potent and selective inhibitor of Cathepsin G. Its inhibitory activity has been well-characterized and is summarized in the table below.

| Parameter | Value | Reference |

| IC50 (Cathepsin G) | 53 ± 12 nM | [2] |

| Ki (Cathepsin G) | 63 ± 14 nM | [2] |

| Ki (Chymotrypsin) | 1.5 ± 0.2 μM | [2] |

| IC50 (Thrombin) | > 100 μM | [2] |

| IC50 (Factor Xa) | > 100 μM | [2] |

| IC50 (Factor IXa) | > 100 μM | [2] |

| IC50 (Plasmin) | > 100 μM | [2] |

| IC50 (Trypsin) | > 100 μM | [2] |

| IC50 (Tryptase) | > 100 μM | [2] |

| IC50 (Proteinase 3) | > 100 μM | [2] |

| IC50 (Human Leukocyte Elastase) | > 100 μM | [2] |

As the data indicates, Cathepsin G Inhibitor I exhibits high selectivity for Cathepsin G over a range of other serine proteases, a crucial attribute for a therapeutic candidate to minimize off-target effects.

Experimental Protocols

Cathepsin G Activity Assay (Colorimetric)

This protocol is adapted from commercially available colorimetric assay kits and is suitable for measuring Cathepsin G activity and screening for inhibitors.[3]

Materials:

-

96-well clear, flat-bottom microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

-

Human Cathepsin G enzyme

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

-

Chromogenic Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

-

Cathepsin G Inhibitor I (or other test compounds)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the chromogenic substrate in DMSO.

-

Dilute the Cathepsin G enzyme in cold Assay Buffer to the desired concentration.

-

Prepare a stock solution of Cathepsin G Inhibitor I in DMSO. Further dilute the inhibitor and test compounds in Assay Buffer to the desired screening concentrations.

-

-

Assay Protocol:

-

Add Assay Buffer to each well of the 96-well plate.

-

For inhibitor screening, add the desired volume of the diluted inhibitor or test compound to the appropriate wells. For control wells (no inhibition), add the same volume of Assay Buffer containing the same percentage of DMSO.

-

Add the diluted Cathepsin G enzyme solution to all wells except the blank.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the chromogenic substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm at multiple time points (kinetic mode) or after a fixed incubation time (e.g., 30-60 minutes) at 37°C (endpoint mode).

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis from the linear portion of the kinetic curve (change in absorbance per minute).

-

For endpoint assays, subtract the absorbance of the blank from all other readings.

-

To determine the percent inhibition, use the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Cathepsin G Signaling in Inflammation

Cathepsin G plays a multifaceted role in inflammation, in part through its ability to cleave and activate Protease-Activated Receptors (PARs).[4][5] PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a tethered ligand that binds to and activates the receptor. Cathepsin G has been shown to activate PAR-4 on platelets, leading to platelet aggregation and contributing to thrombo-inflammatory conditions.[4]

Cathepsin G in Neutrophil Extracellular Trap (NET) Formation

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. Cathepsin G is a key component of NETs and is involved in their formation and function. Recent studies suggest a role for Cathepsin G in mediating platelet-neutrophil interactions that lead to NETosis, a process implicated in thrombosis.[6][7] This interaction can be dependent on Protein Arginine Deiminase 4 (PAD4), which catalyzes the citrullination of histones, a critical step in chromatin decondensation.[6][7]

Experimental Workflow for Inhibitor Screening and Validation

The process of identifying and validating a novel inhibitor for Cathepsin G typically follows a structured workflow, beginning with a large-scale primary screen and progressing to more detailed secondary and in vivo assays.

Conclusion

Cathepsin G Inhibitor I stands as a testament to the efficacy of structure-based drug design in developing potent and selective enzyme inhibitors. Its discovery has not only provided a valuable tool for studying the multifaceted roles of Cathepsin G in health and disease but also represents a promising scaffold for the development of novel anti-inflammatory therapeutics. The detailed methodologies and pathways described in this guide are intended to facilitate further research in this area and aid in the development of the next generation of Cathepsin G inhibitors.

References

- 1. A General Procedure for the Preparation of β-Ketophosphonates [organic-chemistry.org]

- 2. caymanchem.com [caymanchem.com]

- 3. abcam.com [abcam.com]

- 4. Cathepsin G activates protease-activated receptor-4 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]

- 6. ahajournals.org [ahajournals.org]

- 7. PAD4-Induced NETosis Via Cathepsin G-Mediated Platelet-Neutrophil Interaction in ChAdOx1 Vaccine-Induced Thrombosis-Brief Report - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of Cathepsin G in neutrophil-mediated inflammation

An In-depth Technical Guide on the Role of Cathepsin G in Neutrophil-Mediated Inflammation

Audience: Researchers, scientists, and drug development professionals.

Introduction to Cathepsin G

Cathepsin G (CTSG) is a serine protease belonging to the chymotrypsin family of enzymes.[1] In humans, it is encoded by the CTSG gene located on chromosome 14q11.2.[2][3] Primarily found within the azurophilic (primary) granules of polymorphonuclear neutrophils, CTSG is a major component of the neutrophil's antimicrobial and inflammatory arsenal.[2][3] It is synthesized during the promyelocytic stage of neutrophil maturation and stored in these granules in its active form.[3][4] Upon neutrophil activation by various stimuli such as immune complexes or pathogens, CTSG is released into the phagolysosome or extracellularly, where it can also bind to the neutrophil surface, remaining enzymatically active and shielded from inhibitors.[2][4][5]

The enzyme has a dual substrate specificity, combining chymotrypsin- and trypsin-like properties, allowing it to cleave peptides at the carboxyl side of both aromatic (phenylalanine, tyrosine) and positively charged (arginine, lysine) amino acid residues.[6][7] This broad specificity enables CTSG to act on a wide array of substrates, underpinning its multifunctional role in both innate immunity and the regulation of inflammatory responses.[6] While its primary role is in host defense against pathogens, dysregulated CTSG activity is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases.[6][7][8]

Core Functions in Neutrophil-Mediated Inflammation

CTSG is a key effector molecule in inflammation, contributing to pathogen clearance, modulating immune cell responses, and altering the tissue microenvironment.[2][6] Its functions are complex, exhibiting both pro-inflammatory and anti-inflammatory properties depending on the context, location, and substrate.[6]

Direct Antimicrobial Activity

Neutrophils are the first line of defense against invading microorganisms, and CTSG is integral to their function.[3] Within the phagolysosome, CTSG participates in the non-oxidative killing and degradation of engulfed pathogens.[3] Its antimicrobial activities can be both dependent on and independent of its proteolytic function.[4]

Modulation of Cytokines and Chemokines

A critical role of CTSG in inflammation is its ability to process and modify the activity of various cytokines and chemokines, thereby fine-tuning the immune response.[2][4] This processing can either enhance or diminish the biological activity of these signaling molecules.

-

Activation: CTSG can cleave chemokines like CXCL5 and CCL15, generating more potent chemotactic factors that amplify the recruitment of neutrophils and monocytes to the site of inflammation.[4]

-

Inactivation: Conversely, CTSG can degrade other chemokines, such as CCL5 (RANTES), CCL3 (MIP-1α), and CXCL12 (SDF-1), which may serve as a negative feedback mechanism to resolve inflammation.[4]

-

Regulation of Receptors: CTSG can also cleave cell surface receptors, including the chemokine receptor CXCR4, further modulating cellular responses to inflammatory signals.[4]

Activation of Protease-Activated Receptors (PARs)

Proteases can act as signaling molecules by cleaving and activating a specific family of G protein-coupled receptors known as PARs.[9][10] Cathepsin G is a known activator of PAR4.[11][12] This interaction is particularly important in the context of neutrophil-platelet interactions at sites of vascular injury and inflammation.[12] When released from activated neutrophils, CTSG can cleave and activate PAR4 on the surface of human platelets, triggering calcium mobilization, degranulation, and aggregation.[12][13] This mechanism provides a direct link between neutrophil activation and thrombosis.[12][14]

Caption: Cathepsin G cleaves PAR4, exposing a tethered ligand that initiates intracellular signaling.

Role in Neutrophil Extracellular Traps (NETs)

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens.[15][16] CTSG is a key protein component of NETs.[15][16] Its role within NETs is multifaceted:

-

Chromatin Decondensation: CTSG facilitates NET formation by cleaving histones, which helps to decondense the chromatin required for the NET scaffold.[17] For instance, it has been shown to cleave histone H3.[17]

-

Endothelial Cell Activation: In the context of thrombosis and atherosclerosis, NETs can promote endothelial cell activation and dysfunction.[18][19] CTSG acts in concert with Interleukin-1α (IL-1α) present on the NETs.[18][19] CTSG cleaves the pro-IL-1α precursor into its mature, more potent form, which then stimulates endothelial cells to express adhesion molecules (VCAM-1, ICAM-1) and pro-thrombotic Tissue Factor (TF).[18][19]

Caption: Cathepsin G on NETs processes pro-IL-1α to activate endothelial cells.

Effects on Endothelial Permeability and Cell Migration

CTSG contributes to the amplification of inflammation by breaking down physical barriers and promoting leukocyte infiltration. It can increase the permeability of vascular endothelial cells by degrading tight junction proteins and adherens junction proteins like vascular endothelial (VE)-cadherin.[2] This disruption of the endothelial barrier facilitates the transmigration of neutrophils and other immune cells from the bloodstream into inflamed tissues.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to Cathepsin G's enzymatic activity and its effects in biological systems.

Table 1: Kinetic Constants of Cathepsin G with Synthetic Substrates

| Substrate | kcat/Km (mM⁻¹ s⁻¹) | Assay Type | Reference |

|---|---|---|---|

| N-Succinyl-Ala-Ala-Pro-Phe-pNA | - | Colorimetric | [20] |

| N-Methoxysuccinyl-Ala-Ala-Pro-Val-pNA | - | Colorimetric | [20] |

| Abz-Thr-Leu-Leu-Ser-Ala-Leu-Gln-EDDnp | 5 - 20 | Fluorogenic (FRET) | [21] |

| Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp | 150 | Fluorogenic (FRET) | [21] |

Note: pNA = p-nitroanilide; Abz = ortho-aminobenzoyl; EDDnp = N-(2,4-dinitrophenyl)ethylenediamine. Specific activity values were not always provided in raw kcat/Km, but relative activities were compared.

Table 2: Cathepsin G in Pathophysiological Contexts

| Context | Finding | Concentration/Activity | Reference |

|---|---|---|---|

| Platelet Activation | Minimal concentration to sensitize human platelets | 0.05 U/mL | [14] |

| Platelet Aggregation | Concentration range to trigger aggregation | 25–200 nM | [14] |

| Ulcerative Colitis (UC) | Serine-protease activity in fecal supernatants belonging to Cathepsin G | ~15% | [11] |

| Airway Inflammation (CF & COPD) | Soluble CTSG activity in sputum | Significantly higher than healthy donors |[22][23] |

Key Experimental Protocols

Detailed methodologies are crucial for studying the function of Cathepsin G. Below are protocols for neutrophil isolation and a common Cathepsin G activity assay.

Human Neutrophil Isolation from Whole Blood

This protocol is based on density gradient centrifugation, a common method for obtaining a highly purified neutrophil population.[24][25][26]

Principle: This method uses a density gradient medium to separate polymorphonuclear leukocytes (PMNs), including neutrophils, from mononuclear cells and red blood cells (RBCs) based on their different buoyant densities.

Materials:

-

Anticoagulated (e.g., with ACD or heparin) whole human blood.

-

Density gradient medium (e.g., Polymorphprep™, Ficoll-Paque™).

-

Hank's Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺.

-

Red Blood Cell Lysis Buffer (e.g., 0.83% NH₄Cl).

-

Phosphate Buffered Saline (PBS).

-

Sterile conical centrifuge tubes (15 mL and 50 mL).

Procedure:

-

Bring all reagents to room temperature. To prevent premature neutrophil activation, perform all steps gently and avoid harsh vortexing.[24]

-

Carefully layer the whole blood over an equal volume of the density gradient medium in a conical tube. Create a sharp interface between the two layers.

-

Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.

-

After centrifugation, distinct layers will be visible. Aspirate and discard the upper layers containing plasma and mononuclear cells.

-

Carefully collect the neutrophil layer located above the red blood cell pellet.

-

Transfer the collected neutrophils to a new conical tube and wash by adding 3-4 volumes of HBSS (without Ca²⁺/Mg²⁺). Centrifuge at 350 x g for 10 minutes.

-

To remove contaminating RBCs, perform a hypotonic lysis. Resuspend the cell pellet in a small volume of RBC Lysis Buffer and incubate for 5-10 minutes on ice.

-

Stop the lysis by adding a large volume of HBSS or PBS. Centrifuge at 250 x g for 5 minutes.

-

Repeat the wash step.

-

Resuspend the final neutrophil pellet in the desired buffer for downstream applications. Purity (>95%) and viability (>95%) can be assessed by flow cytometry (e.g., using CD66b staining) and trypan blue exclusion, respectively.[24]

Colorimetric Cathepsin G Activity Assay

This protocol measures the enzymatic activity of Cathepsin G using a specific chromogenic substrate.[27]

Principle: Cathepsin G cleaves the synthetic peptide substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405-410 nm. The rate of pNA release is directly proportional to the CTSG activity.

Materials:

-

HEPES buffer (100 mM, pH 7.5 at 37°C).

-

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.

-

Dimethyl Sulfoxide (DMSO).

-

Sample containing Cathepsin G (e.g., cell lysate, purified enzyme).

-

Optional: Specific Cathepsin G inhibitor (e.g., Cathepsin G Inhibitor I) for control wells.[27]

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Substrate Preparation: Prepare a stock solution of the substrate (e.g., 20 mM) in DMSO.

-

Reaction Setup: In a 96-well plate, prepare the following for each sample:

-

Test Well: Add sample, buffer, and substrate.

-

Blank/Control Well: Add sample and buffer. For inhibitor controls, pre-incubate the sample with a specific CTSG inhibitor for 10-15 minutes before adding the substrate.[27]

-

-

A typical final reaction mixture might contain 88 mM HEPES, 2.2 mM substrate, and the enzyme sample in a total volume of ~200 µL.

-

Measurement:

-

Initiate the reaction by adding the substrate to the wells.

-

Immediately place the plate in a reader pre-warmed to 37°C.

-

Measure the absorbance at 405 nm kinetically (e.g., every 30-60 seconds) for 5-10 minutes.

-

-

Calculation:

-

Determine the rate of change in absorbance per minute (ΔA405/min) from the linear portion of the curve for both the test and blank wells.

-

Subtract the rate of the blank from the test sample to correct for any non-enzymatic hydrolysis.

-

Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pNA at 410 nm is 8,800 M⁻¹cm⁻¹.

-

Caption: A flowchart of key steps for measuring Cathepsin G activity from blood.

Conclusion and Therapeutic Potential

Cathepsin G is a potent and multifunctional protease that plays a central role in neutrophil-mediated inflammation. Its ability to degrade pathogens, process inflammatory mediators, activate cellular receptors, and contribute to the formation and function of NETs places it at a critical nexus of innate immunity and tissue pathology.[2][6][12][16] While essential for host defense, its dysregulation contributes significantly to tissue damage in a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and ischemia-reperfusion injury.[2][28]

The diverse and potent pro-inflammatory functions of Cathepsin G make it a compelling target for therapeutic intervention.[29] The development of specific and potent CTSG inhibitors could offer a novel strategy to modulate excessive inflammatory responses and mitigate tissue damage in various diseases.[29][30] Future research should continue to elucidate the specific roles of CTSG in different disease contexts and advance the development of targeted inhibitors for clinical use.

References

- 1. Cathepsin G - Wikipedia [en.wikipedia.org]

- 2. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutrophil Elastase, Proteinase 3, and Cathepsin G as Therapeutic Targets in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin G: roles in antigen presentation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutrophil-Derived Proteases in Lung Inflammation: Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]

- 7. Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pathophysiological actions of protease activated receptors (PARs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protease-activated receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Luminal Cathepsin G and Protease-Activated Receptor 4: A Duet Involved in Alterations of the Colonic Epithelial Barrier in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cathepsin G activates protease-activated receptor-4 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human neutrophil cathepsin G is a potent platelet activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. karger.com [karger.com]

- 17. jitc.bmj.com [jitc.bmj.com]

- 18. Neutrophil Extracellular Traps Induce Endothelial Cell Activation and Tissue Factor Production Through Interleukin-1α and Cathepsin G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neutrophil Extracellular Traps Induce Endothelial Cell Activation and Tissue Factor Production through Interleukin-1α and Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Cathepsin G Activity as a New Marker for Detecting Airway Inflammation by Microscopy and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 25. akadeum.com [akadeum.com]

- 26. Frontiers | Isolation methods determine human neutrophil responses after stimulation [frontiersin.org]

- 27. assaygenie.com [assaygenie.com]

- 28. Cathepsin G Is Required for Sustained Inflammation and Tissue Injury after Reperfusion of Ischemic Kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 29. What are CTSG inhibitors and how do they work? [synapse.patsnap.com]

- 30. scbt.com [scbt.com]

The Proteolytic Landscape of Cathepsin G: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the proteolytic activity of Cathepsin G (CG), a serine protease pivotal in immune regulation and inflammatory processes. Aimed at researchers, scientists, and drug development professionals, this document details the enzyme's substrate specificity, optimal activity conditions, and its role in key signaling pathways. The guide also includes detailed experimental protocols for assessing Cathepsin G activity, supported by quantitative data and visual diagrams to facilitate understanding and application in a laboratory setting.

Introduction to Cathepsin G

Cathepsin G is a chymotrypsin-like serine protease primarily found in the azurophilic granules of neutrophils.[1] It plays a crucial role in host defense by degrading engulfed pathogens.[1] Beyond its antimicrobial functions, Cathepsin G is a key modulator of inflammation and immunity through its ability to process cytokines, chemokines, and activate cell surface receptors.[2][3] Its dual substrate specificity, cleaving after both aromatic and basic amino acid residues, underscores its diverse physiological and pathological roles.

Quantitative Analysis of Proteolytic Activity

The efficiency of Cathepsin G's proteolytic activity is determined by its kinetic parameters, which vary depending on the substrate. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency.

Table 1: Kinetic Parameters of Cathepsin G with Fluorogenic Substrates.[4]

| Substrate | kcat/Km (M⁻¹s⁻¹) |

| Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp | 150,000 |

| α1-antichymotrypsin loop-derived peptides | 5,000 - 20,000 |

Abz: ortho-aminobenzoyl; EDDnp: N-(2,4-dinitrophenyl)ethylenediamine

Substrate Specificity and Cleavage Sites

Cathepsin G exhibits a dual substrate specificity, with a primary preference for cleavage C-terminal to aromatic residues (like Phenylalanine and Tyrosine) and, to a lesser extent, basic residues (like Lysine and Arginine).[3]

Physiological Substrates

Cathepsin G's activity extends to a variety of physiological proteins, where it can either activate or inactivate their function.

| Substrate Class | Specific Substrate | Cleavage Outcome | Reference(s) |

| Alarmins | IL-18, IL-33 | Degradation | [4][5] |

| Cytokines | IL-15, VEGF-A, CTGF, FGF-1 | Degradation | [4][5] |

| BMP-7, Flt3L | N- or C-terminal trimming | [4][5] | |

| Chemokines | CXCL5, CCL15 | N-terminal cleavage, generating more potent chemoattractants | [1] |

| Prochemerin | Conversion to the chemoattractant chemerin | [1] | |

| Receptors | Protease-Activated Receptor 4 (PAR4) | Activation | [6][7] |

Optimal Conditions for Activity

Understanding the optimal conditions for Cathepsin G activity is crucial for designing and interpreting enzymatic assays.

Table 3: Optimal Reaction Conditions for Cathepsin G

| Parameter | Optimal Value | Reference(s) |

| pH | 7.5 - 8.5 | [8] |

| Temperature | 50 - 60 °C | [8] |

Inhibition of Cathepsin G Activity

The activity of Cathepsin G is tightly regulated by endogenous inhibitors, primarily serpins. Several synthetic inhibitors have also been developed for research and therapeutic purposes.

Table 4: Inhibitors of Cathepsin G and their Kinetic Parameters

| Inhibitor | Type | Ki (Inhibition Constant) | Reference(s) |

| α1-Antichymotrypsin | Serpin (endogenous) | 6.2 x 10⁻⁸ M | |

| α1-Proteinase Inhibitor | Serpin (endogenous) | 8.1 x 10⁻⁷ M | |

| Cathepsin G Inhibitor I | Synthetic | IC₅₀ = 53 nM | |

| Chymostatin | Peptide aldehyde | 1.5 x 10⁻⁷ M | |

| 3,4-Dichloroisocoumarin | Synthetic | Non-competitive |

Role in Signaling Pathways

Cathepsin G plays a significant role in cell signaling, most notably through the activation of Protease-Activated Receptor 4 (PAR4).

PAR4 Activation Pathway

Cathepsin G cleaves the N-terminal domain of PAR4, exposing a new N-terminus that acts as a tethered ligand, binding to and activating the receptor.[6][7] This initiates downstream signaling cascades, particularly in platelets, leading to aggregation.[9]

Experimental Protocols

Colorimetric Assay for Cathepsin G Activity

This protocol provides a method for quantifying Cathepsin G activity using a chromogenic substrate that releases p-nitroaniline (pNA) upon cleavage, which can be measured spectrophotometrically at 405 nm.[10][11]

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

-

Cathepsin G enzyme solution

-

Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA) dissolved in DMSO

-

Cathepsin G specific inhibitor (for background control)

-

pNA standard solution (for standard curve)

-

96-well microplate

-

Microplate reader

-

Standard Curve Preparation:

-

Prepare serial dilutions of the pNA standard in Assay Buffer to generate a standard curve (e.g., 0, 10, 20, 30, 40, 50 nmol/well).

-

Read the absorbance at 405 nm.

-

-

Sample Preparation:

-

Prepare test samples (e.g., cell lysates, purified enzyme) diluted in Assay Buffer in duplicate in a 96-well plate.

-

For each sample, prepare a background control by adding a specific Cathepsin G inhibitor and incubating for 10 minutes at 37°C.

-

-

Reaction Initiation:

-

Prepare a substrate solution by diluting the chromogenic substrate in Assay Buffer.

-

Add the substrate solution to all wells (except the standard curve wells) to initiate the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm at time T1.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Measure the absorbance again at 405 nm at time T2.

-

-

Data Analysis:

-

Calculate the change in absorbance (ΔA) for each sample by subtracting the background control reading and the initial reading (T1) from the final reading (T2).

-

Determine the concentration of pNA released using the standard curve.

-

Calculate the Cathepsin G activity based on the amount of pNA released per unit time.

-

References

- 1. Cathepsin G: roles in antigen presentation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin G activates protease-activated receptor-4 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Highly Selective Cleavage of Cytokines and Chemokines by the Human Mast Cell Chymase and Neutrophil Cathepsin G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.arizona.edu [repository.arizona.edu]

- 8. [Various properties of cathepsin G and elastase from swine peripheral blood neutrophils] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cathepsin G-Dependent Modulation of Platelet Thrombus Formation In Vivo by Blood Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. abcam.com [abcam.com]

Cathepsin G: A Promising Therapeutic Target in Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin G (CTSG) is a serine protease predominantly found in the azurophilic granules of neutrophils. As a key effector molecule of the innate immune system, Cathepsin G plays a critical role in host defense against pathogens. However, dysregulated Cathepsin G activity is increasingly implicated in the pathogenesis of a wide range of chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). Its ability to cleave extracellular matrix proteins, process cytokines and chemokines, and activate cell surface receptors positions it as a central mediator of tissue damage and persistent inflammation. This technical guide provides a comprehensive overview of Cathepsin G's role in inflammatory diseases, its potential as a therapeutic target, detailed experimental protocols for its study, and quantitative data on its activity and inhibition.

The Role of Cathepsin G in Inflammatory Diseases

Cathepsin G contributes to the inflammatory cascade through several mechanisms. It is a potent chemoattractant for monocytes and neutrophils, amplifying the inflammatory infiltrate at sites of injury.[1] Furthermore, it can process and activate pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and various chemokines, thereby perpetuating the inflammatory response.[2] Its proteolytic activity also extends to the degradation of extracellular matrix components, contributing to the tissue destruction characteristic of many chronic inflammatory conditions.

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, a chronic autoimmune disease characterized by synovial inflammation and joint destruction, Cathepsin G is found at elevated levels in the synovial fluid.[3] It contributes to the degradation of articular cartilage and bone. Studies have shown a significant correlation between Cathepsin G activity in synovial fluid and neutrophil counts, as well as levels of pro-inflammatory cytokines like IL-6.[1]

Psoriasis

Psoriasis is a chronic inflammatory skin disease where neutrophils play a key role in the formation of psoriatic lesions. Cathepsin G is highly expressed in psoriatic skin and is involved in the activation of IL-36γ, a cytokine that amplifies the inflammatory response in keratinocytes.[4][5] The mean activity of Cathepsin G has been found to be significantly increased in patients with actively spreading plaque psoriasis compared to healthy controls.[6]

Chronic Obstructive Pulmonary Disease (COPD)

In COPD, a progressive lung disease characterized by airflow limitation and inflammation, Cathepsin G contributes to lung tissue destruction through the degradation of elastin, a critical component of the lung parenchyma. Elevated levels of Cathepsin G activity have been detected in the bronchoalveolar lavage fluid and sputum of COPD patients.[7][8]

Inflammatory Bowel Disease (IBD)

In inflammatory bowel diseases such as Crohn's disease and ulcerative colitis, Cathepsin G is released by infiltrating neutrophils in the intestinal mucosa.[2] It is thought to contribute to the breakdown of the epithelial barrier and the perpetuation of intestinal inflammation.[9]

Cathepsin G as a Therapeutic Target

The central role of Cathepsin G in driving inflammation and tissue damage in these diseases makes it an attractive therapeutic target. Inhibition of Cathepsin G activity has the potential to reduce inflammatory cell infiltration, decrease the levels of pro-inflammatory mediators, and prevent tissue destruction.[2] Several small molecule inhibitors of Cathepsin G have been developed and have shown promise in preclinical models of inflammatory diseases.[10][11]

Quantitative Data

The following tables summarize quantitative data on Cathepsin G levels in various inflammatory diseases and the efficacy of selected inhibitors.

Table 1: Cathepsin G Levels in Inflammatory Diseases

| Disease | Sample Type | Patient Cohort | Cathepsin G Level (Patient) | Cathepsin G Level (Control) | Reference |

| Rheumatoid Arthritis | Serum | RA Patients | 110.53 ± 49.959 pg/mL | 132.65 ± 30.199 pg/mL (Other Inflammatory Arthritis) | [12] |

| Rheumatoid Arthritis | Synovial Fluid | RA Patients | 16.4 ± 6.2 IU/L | 0.53 ± 0.4 IU/L (Peripheral Blood) | [3] |

| Psoriatic Arthritis | Serum | PsA Patients | 1.08 ± 0.04 ng/mL | 0.02 ng/mL (Healthy Controls) | |

| Psoriasis | Polymorphonuclear Leukocytes | Actively Spreading Plaque Lesions | Increased by 55-70% | Normal Controls | [9] |

| COPD | Sputum Supernatant | COPD Patients | 2.15 ± 1.38 (Donor/Acceptor Change) | 1.0 ± 0.10 (Healthy Subjects) | [8] |

| Cystic Fibrosis | Sputum Supernatant | CF Patients | 3.53 ± 1.35 (Donor/Acceptor Change) | 1.0 ± 0.10 (Healthy Subjects) | [8] |

Table 2: Efficacy of Cathepsin G Inhibitors

| Inhibitor | Target | IC50 | Disease Model | Effect | Reference |

| Cathepsin G Inhibitor I | Cathepsin G | 53 nM | In vitro IL-36 activation | Inhibits Cathepsin G-induced activation of IL-36 in neutrophil degranulates at 10 µM. | [10] |

| Serpin A3 | Cathepsin G | N/A | Imiquimod-induced psoriasis-like mouse model | Alleviated the severity of the psoriasis-like mouse model. | [4] |

| Specific Cathepsin G Inhibitor (SCGI) | Cathepsin G | N/A | In vivo mouse model of colitis | Decreased colonic inflammation triggered by UC fecal supernatants. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Cathepsin G.

Cathepsin G Activity Assays

1. Colorimetric Assay

This protocol is adapted from commercially available kits and is suitable for measuring Cathepsin G activity in various biological samples.[10][13]

-

Principle: Cathepsin G cleaves a specific chromogenic substrate, releasing p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm.

-

Reagents:

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

-

Cathepsin G Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

-

pNA Standard (for standard curve)

-

Sample (e.g., cell lysate, synovial fluid, serum)

-

Cathepsin G Inhibitor (for background control)

-

-

Procedure:

-

Standard Curve Preparation: Prepare a standard curve using known concentrations of pNA.

-

Sample Preparation: Prepare samples in Assay Buffer. For cell lysates, incubate cells on ice in chilled Assay Buffer and centrifuge to remove insoluble material. Serum and synovial fluid can often be diluted directly in the Assay Buffer.

-

Reaction Setup: In a 96-well plate, add samples, standards, and controls. For background control wells, pre-incubate a duplicate sample with a specific Cathepsin G inhibitor.

-

Substrate Addition: Add the Cathepsin G substrate to all wells except the standard curve wells.

-

Measurement: Immediately measure the absorbance at 405 nm at time T1. Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the absorbance again at time T2.

-

Calculation: Calculate the change in absorbance (ΔA = A_T2 - A_T1) for each sample and subtract the background reading. Determine the Cathepsin G activity from the pNA standard curve.

-

2. FRET-Based Assay

This protocol utilizes Förster Resonance Energy Transfer (FRET) for a more sensitive measurement of Cathepsin G activity.[3][14]

-

Principle: A specific peptide substrate is labeled with a donor and a quencher fluorophore. In the intact substrate, the quencher suppresses the donor's fluorescence. Upon cleavage by Cathepsin G, the donor and quencher are separated, leading to an increase in fluorescence.

-

Reagents:

-

Assay Buffer

-

FRET Substrate for Cathepsin G

-

Sample

-

Cathepsin G Inhibitor (for control)

-

-

Procedure:

-

Sample Preparation: Prepare samples as described for the colorimetric assay.

-

Reaction Setup: In a 96-well black plate, add samples and controls.

-

Substrate Addition: Add the FRET substrate to all wells.

-

Measurement: Immediately start measuring the fluorescence at the appropriate excitation and emission wavelengths for the donor fluorophore. Continue to read the fluorescence kinetically over a period of 30-60 minutes.

-

Calculation: The rate of increase in fluorescence is proportional to the Cathepsin G activity. A standard curve with known concentrations of active Cathepsin G can be used for quantification.[3]

-

Cathepsin G ELISA

This protocol provides a general outline for a sandwich ELISA to quantify Cathepsin G protein levels.[1][15]

-

Principle: A capture antibody specific for Cathepsin G is coated onto a microplate. The sample is added, and any Cathepsin G present binds to the capture antibody. A biotinylated detection antibody is then added, followed by an enzyme-conjugated avidin-HRP. Finally, a substrate is added to produce a colorimetric signal that is proportional to the amount of Cathepsin G.

-

Reagents:

-

Coating Buffer

-

Wash Buffer

-

Blocking Buffer

-

Capture Antibody (anti-Cathepsin G)

-

Sample/Standard Diluent

-

Recombinant Cathepsin G Standard

-

Sample (e.g., serum, synovial fluid)

-

Biotinylated Detection Antibody (anti-Cathepsin G)

-

Avidin-HRP conjugate

-

TMB Substrate

-

Stop Solution

-

-

Procedure:

-

Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Washing and Blocking: Wash the plate and block non-specific binding sites with Blocking Buffer.

-

Sample and Standard Incubation: Add standards and samples to the wells and incubate.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody.

-

Avidin-HRP Incubation: Wash the plate and add the avidin-HRP conjugate.

-

Substrate Development: Wash the plate and add the TMB substrate. Incubate until a color develops.

-

Stopping and Reading: Stop the reaction with Stop Solution and measure the absorbance at 450 nm.

-

Calculation: Calculate the concentration of Cathepsin G in the samples based on the standard curve.

-

Immunohistochemistry (IHC) for Cathepsin G

This protocol outlines the steps for detecting Cathepsin G in paraffin-embedded tissue sections, such as synovial biopsies.[16]

-

Principle: A primary antibody specific for Cathepsin G binds to the antigen in the tissue. A secondary antibody conjugated to an enzyme (e.g., HRP) binds to the primary antibody. A chromogenic substrate is then added to visualize the location of Cathepsin G.

-

Reagents:

-

Xylene and graded alcohols for deparaffinization and rehydration

-

Antigen Retrieval Solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen Peroxide (to block endogenous peroxidase activity)

-

Blocking Buffer (e.g., normal serum)

-

Primary Antibody (anti-Cathepsin G)

-

Biotinylated Secondary Antibody

-

Avidin-Biotin-HRP Complex (ABC reagent)

-

DAB Substrate

-

Hematoxylin (for counterstaining)

-

-

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a series of graded alcohols to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen.

-

Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide.

-

Blocking: Block non-specific antibody binding with a blocking buffer.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-Cathepsin G antibody.

-

Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.

-

ABC Reagent Incubation: Incubate with the ABC reagent.

-

Staining: Develop the color with the DAB substrate.

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and mount with a coverslip.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving Cathepsin G and a typical experimental workflow for its investigation.

Caption: Cathepsin G Signaling Pathway in Inflammation.

Caption: Experimental Workflow for Investigating Cathepsin G.

Conclusion

Cathepsin G is a significant contributor to the pathogenesis of numerous inflammatory diseases. Its multifaceted roles in promoting inflammation and mediating tissue destruction underscore its potential as a valuable therapeutic target. The development of specific and potent Cathepsin G inhibitors represents a promising avenue for the treatment of conditions like rheumatoid arthritis, psoriasis, COPD, and IBD. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of Cathepsin G and to advance the development of novel anti-inflammatory therapies.

References

- 1. ELISA Kit FOR Cathepsin G | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 2. Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monitoring Neutrophil Elastase and Cathepsin G Activity in Human Sputum Samples [jove.com]

- 4. Cathepsin G cleaves and activates IL-36γ and promotes the inflammation of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathepsin G cleaves and activates IL-36γ and promotes the inflammation of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neutral proteinases and other neutrophil enzymes in psoriasis, and their relation to disease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cathepsin G Activity as a New Marker for Detecting Airway Inflammation by Microscopy and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Luminal Cathepsin G and Protease-Activated Receptor 4: A Duet Involved in Alterations of the Colonic Epithelial Barrier in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Cathepsin G inhibition by Serpinb1 and Serpinb6 prevent programmed necrosis in neutrophils and monocytes and reduce GSDMD-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human Cathepsin G ELISA Kit (Colorimetric) (NBP2-60614): Novus Biologicals [novusbio.com]

- 13. content.abcam.com [content.abcam.com]

- 14. Monitoring Neutrophil Elastase and Cathepsin G Activity in Human Sputum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human Cathepsin G ELISA Kit (ab285277) | Abcam [abcam.com]

- 16. Immunohistochemical localization of cathepsin G in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Reversible vs. Irreversible Inhibition of Cathepsin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cathepsin G (CatG) is a serine protease primarily found in the azurophilic granules of neutrophils.[1][2][3] It plays a crucial role in the innate immune response, inflammation, and tissue remodeling.[4][5][6] However, its dysregulated activity is implicated in various pathological conditions, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and cystic fibrosis, making it a significant therapeutic target.[7] This guide provides an in-depth technical overview of the reversible and irreversible inhibition of Cathepsin G, focusing on inhibitor types, mechanisms of action, kinetic data, and experimental methodologies.

Introduction to Cathepsin G Inhibition

Inhibition of Cathepsin G can be broadly categorized into two main types: reversible and irreversible, distinguished by the nature of the interaction between the inhibitor and the enzyme.

-

Reversible inhibition is characterized by a non-covalent interaction between the inhibitor and Cathepsin G.[8] This binding is temporary, and the enzyme's activity can be restored upon removal of the inhibitor.[8][9] The duration of action of reversible inhibitors is primarily dependent on their pharmacokinetic profile.[8]

-

Irreversible inhibition involves the formation of a stable, covalent bond between the inhibitor and the enzyme, typically at the active site.[8][9][10] This permanently inactivates the enzyme, and restoration of activity requires the synthesis of new enzyme molecules.[8][11] Consequently, the effects of irreversible inhibitors are generally longer-lasting.[8]

Mechanisms of Inhibition and Classes of Inhibitors

Reversible Inhibition

Reversible inhibitors bind to Cathepsin G through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[9][10] They can be further classified based on their mode of binding relative to the enzyme's substrate.

-

Competitive Inhibitors: These inhibitors bind to the active site of Cathepsin G, directly competing with the natural substrate. Chymostatin is an example of a competitive inhibitor of Cathepsin G.[10]

-

Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site (an allosteric site), inducing a conformational change that reduces the enzyme's catalytic efficiency.[12][13] 3,4-Dichloroisocoumarin has been described as a non-competitive inhibitor.[10] Negatively charged macromolecules like heparin and DNA fragments can also act as non-competitive, tight-binding inhibitors.[14]

Irreversible Inhibition

Irreversible inhibitors, also known as suicide inhibitors, form a permanent covalent bond with a key residue in the active site of Cathepsin G, which is a member of the chymotrypsin family of serine proteases and possesses a catalytic triad of histidine, aspartate, and serine.[1][15]

-

Serpins (Serine Protease Inhibitors): These are a major class of physiological irreversible inhibitors of Cathepsin G, including α1-antichymotrypsin and α1-proteinase inhibitor.[16][17] Serpins employ a unique suicide substrate mechanism. The serpin's reactive center loop (RCL) is initially cleaved by the protease, leading to the formation of a covalent acyl-enzyme intermediate.[18][19] This is followed by a rapid conformational change in the serpin, which distorts the protease's active site and traps it in an inactive complex.[18][19]

-

Small Molecule Covalent Inhibitors: Several classes of synthetic small molecules have been developed as irreversible inhibitors of Cathepsin G. These compounds typically contain a "warhead" that reacts with the active site serine. Examples include:

-

Phosphonates: Diaryl phosphonate-type inhibitors, such as Suc-Val-Pro-PheP-(OPh)2, form a stable covalent bond with the active site serine, mimicking the tetrahedral intermediate of substrate hydrolysis.[20][21][22]

-

Chloromethyl Ketones: N-benzyloxycarbonyl-Phe-Chloromethyl ketone is a synthetic compound that irreversibly inhibits Cathepsin G.[10]

-

Boronic Acid-Based Inhibitors: Compounds like Ac-Gly-BoroPro form a covalent bond with the active site of Cathepsin G.[10]

-

Quantitative Data on Cathepsin G Inhibitors

The efficacy of inhibitors is quantified by various kinetic parameters, such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the second-order rate constant (kobs/[I]) for irreversible inhibitors. A summary of reported values for different Cathepsin G inhibitors is presented below.

| Inhibitor Class | Inhibitor Name | Type | Ki | IC50 | kobs/[I] (M⁻¹s⁻¹) | Reference(s) |

| Serpins | α1-antichymotrypsin (ACT) | Irreversible | 6.2 x 10⁻⁸ M | - | - | [16][17] |

| α1-proteinase inhibitor (α1PI) | Irreversible | 8.1 x 10⁻⁷ M | - | - | [16][17] | |

| Small Molecules | NSGM 25 (octasulfated di-quercetin) | Reversible | - | ~50 nM | - | [12] |

| Oxidized Mucus Proteinase Inhibitor (MPI) | Reversible | 1.2 µM | - | - | [23] | |

| Oxidized MPI + Heparin | Reversible | 42 nM | - | - | [23] | |

| KPA | Reversible | - | - | - | [24] | |

| Phosphonates | Z-Phg(P)(OPh)2 | Irreversible | - | - | 91 | [22] |

| Z-(4-guanidine)Phg(P)(OC6H4-4-S-Me)2 | Irreversible | - | - | 15,600 | [22] | |

| Ac-Phe-Val-Thr-(4-guanidine)Phg(P)(OC6H4-4-S-Me)2 | Irreversible | - | - | 256,000 | [22] |

Experimental Protocols for Inhibitor Characterization

The characterization of Cathepsin G inhibitors typically involves a series of in vitro assays to determine their potency, mechanism of action, and specificity.

Cathepsin G Inhibition Assay (Chromogenic Substrate Hydrolysis)

This is a common method for screening inhibitors and determining IC50 values.[2][3][12]

Principle: Active Cathepsin G cleaves a synthetic peptide substrate linked to a chromophore, p-nitroaniline (pNA). The release of pNA results in an increase in absorbance at 405 nm, which is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of pNA release is reduced.[2][3]

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris buffer, pH 7.4, containing 100 mM NaCl, 2.5 mM CaCl2, 0.1% PEG 8000, and 0.05% Tween 80.[12]

-

Cathepsin G Solution: Prepare a working solution of human Cathepsin G (e.g., 60 nM final concentration) in the assay buffer.[12]

-

Substrate Solution: Prepare a stock solution of a chromogenic substrate such as Suc-Ala-Ala-Pro-Phe-pNA (S-7388) in an appropriate solvent (e.g., DMSO) and dilute it in the assay buffer to the desired final concentration (e.g., 750 µM).[12][14]

-

Inhibitor Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 88 µL of assay buffer.

-

Add 5 µL of the inhibitor solution (or solvent for control).

-

Add 4 µL of the Cathepsin G solution to initiate the pre-incubation.

-

Add 3 µL of the substrate solution to start the reaction.

-

Immediately measure the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curves.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.[12]

-

Determination of Kinetic Parameters (Ki)

For reversible inhibitors, Michaelis-Menten kinetics are performed in the presence of varying concentrations of the inhibitor to determine the inhibition constant (Ki) and the mechanism of inhibition.

Principle: By measuring the initial reaction rates at different substrate and inhibitor concentrations, Lineweaver-Burk or other graphical analyses can be used to determine the effect of the inhibitor on the Michaelis constant (Km) and the maximum velocity (Vmax).

Protocol:

-

Perform the chromogenic substrate hydrolysis assay as described above.

-

Use a range of fixed inhibitor concentrations and, for each, vary the substrate concentration.

-

Measure the initial reaction rates for each condition.

-

Plot the data using a suitable method (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the apparent Km and Vmax values in the presence of the inhibitor.

-

Calculate the Ki value using the appropriate equations for the determined mode of inhibition (competitive, non-competitive, etc.). The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the inhibition mechanism and the substrate's Km are known.[12]

Determination of Second-Order Rate Constants for Irreversible Inhibitors

For irreversible inhibitors, the second-order rate constant (kobs/[I]) is determined to quantify the efficiency of inactivation.

Protocol:

-

Incubate a fixed concentration of Cathepsin G with various concentrations of the irreversible inhibitor.

-

At different time points, take aliquots of the reaction mixture and add them to a solution containing a chromogenic substrate to measure the residual enzyme activity.

-

Plot the natural logarithm of the residual enzyme activity versus time for each inhibitor concentration. The slope of this line gives the pseudo-first-order rate constant (kobs).

-

Plot kobs versus the inhibitor concentration ([I]). The slope of this second plot represents the second-order rate constant of inhibition (kobs/[I]).

Visualizing Inhibition Mechanisms and Workflows

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Reversible Enzyme Inhibition.

References

- 1. Cathepsin G - Wikipedia [en.wikipedia.org]

- 2. abcam.co.jp [abcam.co.jp]

- 3. Cathepsin G Inhibitor Screening Kit (Colorimetric) - Creative Biolabs [adcc.creative-biolabs.com]

- 4. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]

- 6. Cathepsin G: roles in antigen presentation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of cathepsin G: a patent review (2005 to present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. What are Cathepsin inhibitors and how do they work? [synapse.patsnap.com]

- 10. scbt.com [scbt.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Homogeneous, Synthetic, Non-Saccharide Glycosaminoglycan Mimetics as Potent Inhibitors of Human Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are CTSG inhibitors and how do they work? [synapse.patsnap.com]

- 14. Effective DNA Inhibitors of Cathepsin G by In Vitro Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Kinetic mechanism of the inhibition of cathepsin G by alpha 1-antichymotrypsin and alpha 1-proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Serpin - Wikipedia [en.wikipedia.org]

- 19. Serpin Inhibition Mechanism: A Delicate Balance between Native Metastable State and Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The 1.8 A crystal structure of human cathepsin G in complex with Suc-Val-Pro-PheP-(OPh)2: a Janus-faced proteinase with two opposite specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rcsb.org [rcsb.org]

- 22. New potent cathepsin G phosphonate inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of neutrophil cathepsin G by oxidized mucus proteinase inhibitor. Effect of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cathepsin G inhibitor KPA | Cathepsin G inhibitor | Probechem Biochemicals [probechem.com]

- 25. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Non-Peptide Inhibitors of Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of non-peptide inhibitors targeting serine proteases, a critical class of enzymes implicated in a wide array of physiological and pathological processes. This document delves into the core aspects of these inhibitors, including their mechanisms of action, quantitative efficacy, and the experimental protocols used for their characterization. Furthermore, it visualizes key signaling pathways involving serine proteases to provide a deeper context for their therapeutic targeting.

Introduction to Serine Proteases and Their Inhibition

Serine proteases are a large family of proteolytic enzymes characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues in their active site.[1] The serine residue acts as a nucleophile to hydrolyze peptide bonds, playing a crucial role in processes ranging from digestion and blood coagulation to inflammation and cancer progression.[1][2] Dysregulation of serine protease activity is a hallmark of many diseases, making them attractive targets for therapeutic intervention.[3]

Non-peptide inhibitors offer several advantages over their peptide-based counterparts, including improved oral bioavailability, metabolic stability, and reduced susceptibility to proteolytic degradation. These small molecules can be broadly classified based on their mechanism of action: reversible and irreversible (covalent) inhibition.

Mechanisms of Action

Reversible Non-Covalent Inhibition

Reversible inhibitors bind to the active site of the serine protease through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Their binding is in equilibrium, and the inhibitor can dissociate from the enzyme. The potency of reversible inhibitors is typically quantified by the inhibition constant (Ki).

Irreversible Covalent Inhibition

Irreversible inhibitors, often referred to as "suicide substrates," form a stable covalent bond with the catalytic serine residue in the active site, leading to permanent inactivation of the enzyme.[4] This class of inhibitors often exhibits high potency and prolonged duration of action. The efficiency of irreversible inhibitors is characterized by the second-order rate constant (kinact/KI).

Key Classes of Non-Peptide Serine Protease Inhibitors

A diverse range of chemical scaffolds have been developed as non-peptide serine protease inhibitors. Some of the most prominent classes include:

-

Sulfonyl Fluorides: These are classic irreversible inhibitors that react with the active site serine to form a stable sulfonyl-enzyme adduct.

-

Phosphonates: Diaryl alpha-aminophosphonates are potent irreversible inhibitors that mimic the transition state of peptide bond cleavage.[4]

-

Ketones: α-ketoamides and related compounds can act as reversible covalent inhibitors, forming a transient hemiketal adduct with the catalytic serine.

-

Heterocyclic Compounds: A wide variety of heterocyclic scaffolds, such as pyridinones, have been explored for their ability to interact with the active site of serine proteases.

Quantitative Data on Non-Peptide Inhibitors

The following tables summarize the quantitative data (Ki and IC50 values) for selected non-peptide inhibitors against key serine proteases: thrombin, Factor Xa, and neutrophil elastase.

Table 1: Non-Peptide Inhibitors of Thrombin

| Inhibitor | Class | Mechanism | Ki (nM) | IC50 (nM) | Reference |

| Argatroban | Peptidomimetic | Reversible, Direct | - | - | [4] |

| Dabigatran | Benzamidine | Reversible, Direct | 4.5 | - | [5] |

| Licochalcone A | Chalcone | Mixed | 12,230 | 7,960 | [6] |

| Isoliquiritigenin | Chalcone | - | - | 17,950 | [6] |

Table 2: Non-Peptide Inhibitors of Factor Xa

| Inhibitor | Class | Mechanism | Ki (nM) | IC50 (nM) | Reference |

| Rivaroxaban | Oxazolidinone | Reversible, Direct | 0.4 | - | [3] |

| Apixaban | Pyrazolopyridine | Reversible, Direct | - | - | [3] |

| Edoxaban | Thiazole | Reversible, Direct | - | - | [3] |

| Betrixaban | Benzamide | Reversible, Direct | - | - | [3] |

| Letaxaban | - | Selective | - | 3.50 | [7] |

| Eribaxaban | - | Selective | - | 0.32 | [7] |

Table 3: Non-Peptide Inhibitors of Neutrophil Elastase

| Inhibitor | Class | Mechanism | Ki (nM) | IC50 (nM) | Reference |

| Sivelestat | Acylamino acid | Competitive | 200 | 44 | [8] |

| Alvelestat (AZD9668) | - | Reversible | 9.4 | 12.9 (pIC50=7.9) | [8] |

| ZD-0892 | - | Selective | 6.7 | - | [8] |

| FK706 | - | Competitive | 4.2 | 83 | [8] |

| MDL 101146 | - | - | 25 | - | [8] |

| Pyridone derivative (5v) | Pyridone | - | 48 | - | [9] |

Experimental Protocols

General Fluorescence-Based Serine Protease Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against a serine protease using a fluorogenic substrate.

Materials:

-

Serine protease of interest (e.g., trypsin, chymotrypsin, elastase)

-

Fluorogenic substrate specific for the protease (e.g., Boc-Gln-Ala-Arg-AMC for trypsin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05% Tween-20)

-

Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well black microplate, add a fixed volume of the serine protease solution to each well.

-

Add an equal volume of the diluted inhibitor or vehicle control to the respective wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate to all wells.

-

Immediately place the microplate in a fluorescence microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the initial reaction velocities (slopes of the fluorescence versus time curves).

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

Determination of kinact and KI for Irreversible Inhibitors

This protocol outlines a method for characterizing the kinetic parameters of irreversible covalent inhibitors.

Materials:

-

Serine protease

-

Fluorogenic substrate

-

Assay buffer

-

Irreversible inhibitor

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Determination of kobs:

-

In a 96-well plate, incubate a fixed concentration of the serine protease with various concentrations of the irreversible inhibitor at a constant temperature.

-

At different time points, add the fluorogenic substrate to initiate the reaction and measure the residual enzyme activity by monitoring the initial rate of fluorescence increase.

-

Plot the natural logarithm of the percentage of remaining enzyme activity versus the incubation time for each inhibitor concentration.

-

The negative of the slope of this plot gives the apparent inactivation rate constant (kobs).

-

-

Determination of kinact and KI:

-

Plot the calculated kobs values against the corresponding inhibitor concentrations.

-

Fit the data to the Michaelis-Menten equation for irreversible inhibition: k_obs = k_inact * [I] / (K_I + [I])

-

From this hyperbolic plot, the maximal inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI) can be determined.

-

-

Determination of kinact/KI:

-

At low inhibitor concentrations where [I] << KI, the relationship between kobs and [I] is approximately linear: k_obs ≈ (k_inact / K_I) * [I].

-

The slope of the linear portion of the kobs versus [I] plot provides the second-order rate constant, kinact/KI, which represents the efficiency of the irreversible inhibitor.[2][10]

-

Signaling Pathways and Experimental Workflows

Thrombin Signaling in Coagulation

Thrombin is a key serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation.[11] It also activates platelets and other coagulation factors.

Caption: Thrombin's central role in the coagulation cascade.

Urokinase Plasminogen Activator (uPA) Signaling in Cancer

The uPA system is frequently overexpressed in cancer and plays a critical role in tumor invasion and metastasis through the degradation of the extracellular matrix (ECM) and activation of downstream signaling pathways.[12][13][14]

References

- 1. REVIEW OF SERINE PROTEASE INHIBITORS: DEVELOPMENT AND APPLICATIONS [bpsa.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Downstream targets of urokinase-type plasminogen-activator-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 11. Neutrophil elastase activates the release of extracellular traps from COPD blood monocyte‐derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Cathepsin G Inhibitor I In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro assay to determine the inhibitory activity of Cathepsin G Inhibitor I. The described methodology is based on a colorimetric assay that measures the enzymatic activity of Cathepsin G through the cleavage of a chromogenic substrate.

Introduction

Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils.[1] It plays a significant role in various physiological and pathological processes, including host defense, inflammation, and tissue remodeling.[2] Dysregulated Cathepsin G activity is implicated in several inflammatory diseases, making it a key target for therapeutic intervention.[2] Cathepsin G Inhibitor I is a potent and selective inhibitor of Cathepsin G, acting by binding to the active site of the enzyme to block its proteolytic function.[3][4] This document outlines a robust in vitro assay protocol to quantify the inhibitory potency of Cathepsin G Inhibitor I.

Principle of the Assay

The in vitro assay for Cathepsin G inhibition is based on a colorimetric method. Cathepsin G cleaves a specific synthetic substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-Nitroanilide, releasing the chromophore p-nitroaniline (pNA).[5] The amount of pNA released is directly proportional to the enzymatic activity of Cathepsin G and can be quantified by measuring the absorbance at 405 nm or 410 nm.[6] In the presence of an inhibitor, the enzymatic activity of Cathepsin G is reduced, leading to a decrease in the release of pNA. The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation

Inhibitory Activity of Cathepsin G Inhibitor I

| Inhibitor | Target Enzyme | IC50 Value | Selectivity |

| Cathepsin G Inhibitor I | Cathepsin G | 53 nM[4] | Selective over thrombin, Factor Xa, Factor IXa, plasmin, trypsin, and leukocyte proteinase 3 (PR3) (IC50s >100 µM)[4] |

Key Reagents and Conditions for the In Vitro Assay

| Parameter | Description |

| Enzyme | Human Cathepsin G[7] |

| Substrate | N-Succinyl-Ala-Ala-Pro-Phe p-Nitroanilide |

| Buffer | 100 mM HEPES, pH 7.5 or 100 mM Tris-HCl, pH 7.5 with 500 mM NaCl[8][9] |

| Temperature | 37°C[6] |

| Wavelength | 405 nm[1][6] or 410 nm |

| Detection | Spectrophotometer (plate reader) |

Experimental Protocols

This protocol is designed for a 96-well plate format, allowing for high-throughput screening of inhibitors.

Required Materials

-

Human Cathepsin G enzyme

-

Cathepsin G Inhibitor I

-

N-Succinyl-Ala-Ala-Pro-Phe-p-Nitroanilide (Substrate)

-

HEPES buffer (100 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO)

-

96-well clear flat-bottom plate

-

Microplate reader capable of measuring absorbance at 405 nm or 410 nm

-

Incubator set to 37°C

Reagent Preparation

-

Assay Buffer: Prepare 100 mM HEPES buffer, pH 7.5.

-

Enzyme Solution: Immediately before use, prepare a working solution of Cathepsin G in cold deionized water to a concentration of 1.25 - 2.50 units/ml.

-

Substrate Solution: Prepare a 20 mM stock solution of N-Succinyl-Ala-Ala-Pro-Phe-p-Nitroanilide in DMSO.

-

Inhibitor Stock Solution: Prepare a stock solution of Cathepsin G Inhibitor I in DMSO.

-

Serial Dilutions of Inhibitor: Perform serial dilutions of the Cathepsin G Inhibitor I stock solution in Assay Buffer to obtain a range of concentrations for IC50 determination.

Assay Procedure

-

Prepare the Plate:

-

Blank: Add Assay Buffer to the appropriate wells.

-

Enzyme Control (100% activity): Add Assay Buffer and the Enzyme Solution.

-

Inhibitor Wells: Add the serially diluted Cathepsin G Inhibitor I solutions and the Enzyme Solution to the respective wells.

-

-

Pre-incubation: Mix the contents of the wells and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6][8]

-

Initiate the Reaction: Add the Substrate Solution to all wells to start the enzymatic reaction. The final concentration of the substrate should be at or near its Km value. A typical final concentration is around 2.2 mM.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in absorbance at 405 nm or 410 nm every minute for at least 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA/min).

-